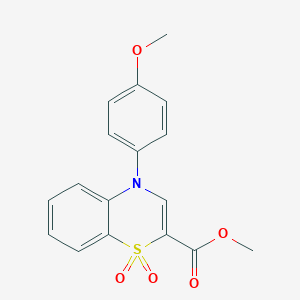

![molecular formula C8H16ClN B2928439 Bicyclo[5.1.0]octan-4-amine hydrochloride CAS No. 2138043-63-5](/img/structure/B2928439.png)

Bicyclo[5.1.0]octan-4-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Bicyclo[5.1.0]octan-4-amine hydrochloride” is a chemical compound that is used for pharmaceutical testing . It is a high-quality reference standard that provides accurate results .

Synthesis Analysis

The synthesis of related compounds such as tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes has been reported. This synthesis involves a one-pot procedure starting from terminal aryl alkynes and is catalyzed by a rhodium(i) complex . The reaction sequence involves head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .Scientific Research Applications

Synthesis and Chemical Properties

Bicyclo[5.1.0]octan-4-amine hydrochloride and its derivatives have been extensively studied for their chemical properties and potential applications in various scientific research areas. One significant aspect of these compounds is their role in the synthesis of bioactive molecules and natural products. For instance, (1R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one derivatives, similar in structure to Bicyclo[5.1.0]octan-4-amine hydrochloride, have been synthesized through catalytic asymmetric Michael reactions, showcasing their potential as important building blocks in the synthesis of bioactive compounds (Tzvetkov et al., 2006).

Polymer Science

In polymer science, the modification of materials with amine structures, akin to Bicyclo[5.1.0]octan-4-amine hydrochloride, demonstrates the compound's versatility. Specifically, amines such as diazabicyclo[2.2.2]octane have been used to modulate the electrochemical properties of SBS-based anionic membranes. These modifications allow for the tuning of the membranes' crosslinking degrees and their electrochemical parameters, highlighting the compound's utility in developing advanced materials (Filpi et al., 2013).

Antiprotozoal Properties

Notably, derivatives of Bicyclo[5.1.0]octan-4-amine hydrochloride have been explored for their antiprotozoal properties. Compounds such as 4-dialkylaminobicyclo[2.2.2]octan-2-ones have shown activity against Plasmodium falciparum and Trypanosoma brucei rhodesiense, causative agents of malaria and human African trypanosomiasis, respectively. This research area is particularly promising, offering a new class of antiprotozoal agents with the potential for further development and optimization (Weis & Seebacher, 2009).

Catalysis and Organic Synthesis

Furthermore, bicyclic amines are pivotal in catalysis and organic synthesis, enabling the construction of complex molecular architectures through nucleophilic reactions. The effectiveness of these compounds in catalyzing reactions highlights their importance in synthetic chemistry and potential applications in developing pharmaceuticals and natural product synthesis (Kiesewetter et al., 2009).

properties

IUPAC Name |

bicyclo[5.1.0]octan-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c9-8-3-1-6-5-7(6)2-4-8;/h6-8H,1-5,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACTXEQUUACZUEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC2CCC1N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(dimethylcarbamoyl)sulfanyl]thiophene-2-carboxylate](/img/structure/B2928358.png)

![Ethyl 6-methyl-4-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/no-structure.png)

![1-ethyl-5-((3-methoxybenzyl)thio)-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2928363.png)

![1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2928364.png)

![5-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2928367.png)

![N-(2,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2928369.png)

![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2928370.png)

![N-(5-(thiophen-2-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2928372.png)

![N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)(2-chloro-5-nitrophenyl)formamide](/img/structure/B2928377.png)

![4-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2928379.png)